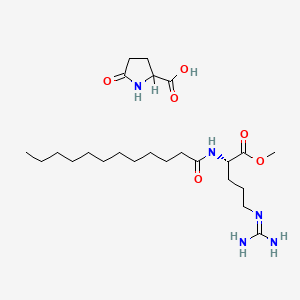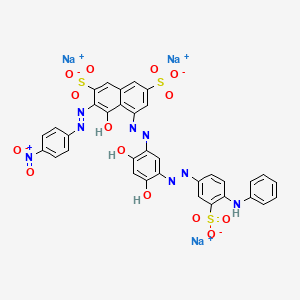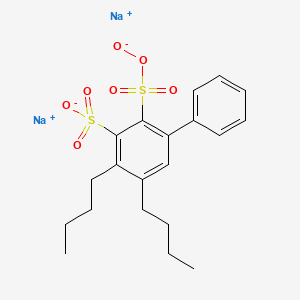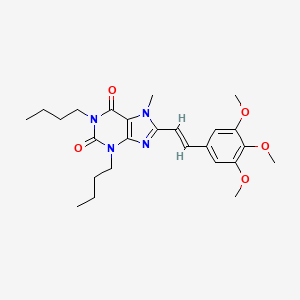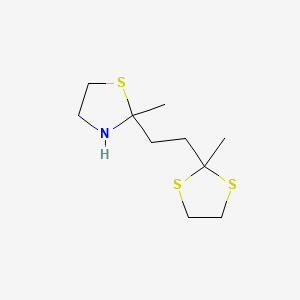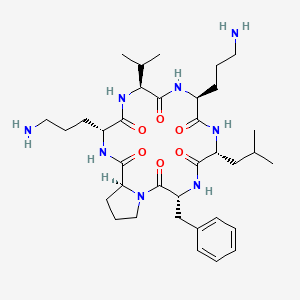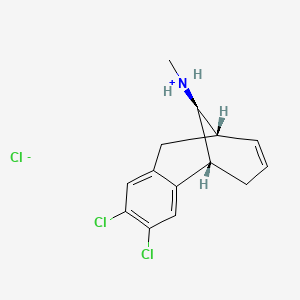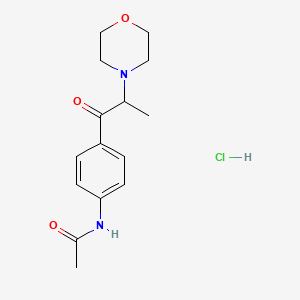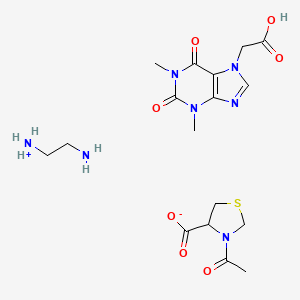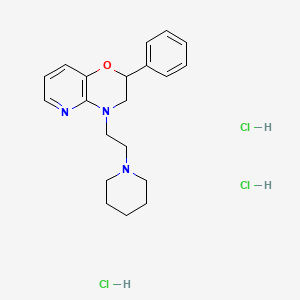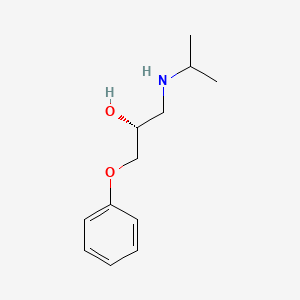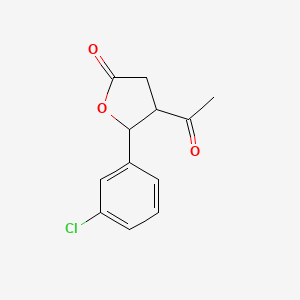
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone: is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-hydroxy-2(5H)-furanone and m-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the furanone ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may yield different reduced forms of the compound.
Substitution: The acetyl and chlorophenyl groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2(5H)-furanone: A precursor in the synthesis of the target compound.
m-Chlorobenzaldehyde: Another precursor used in the synthesis.
Other Furanones: Compounds with similar furanone rings but different substituents.
Uniqueness
The unique combination of the acetyl and m-chlorophenyl groups in trans-4-Acetyl-5-(m-chlorophenyl)-4,5-dihydro-2(3H)-furanone may confer distinct chemical properties and biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
83144-14-3 |
|---|---|
Molekularformel |
C12H11ClO3 |
Molekulargewicht |
238.66 g/mol |
IUPAC-Name |
4-acetyl-5-(3-chlorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11ClO3/c1-7(14)10-6-11(15)16-12(10)8-3-2-4-9(13)5-8/h2-5,10,12H,6H2,1H3 |
InChI-Schlüssel |
UFQWFCKWCWMPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


